molecular formula C8H14ClNO2 B2371430 ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2375259-63-3

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B2371430
CAS No.: 2375259-63-3
M. Wt: 191.66
InChI Key: NOVRLYOLMKBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic amine derivative featuring a strained [2.1.1]hexane scaffold with an ethyl ester substituent at position 4 and a hydrochloride counterion.

  • Functional groups: The ethyl ester at position 4 likely improves lipophilicity compared to carboxylic acid derivatives, influencing solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRLYOLMKBRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-63-3
Record name ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaClO2, Na2HPO4, H2O2, and various nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has shown promise as a lead compound in drug development for:

  • Neurological Disorders : Its structural properties may provide insights into developing treatments for conditions such as Alzheimer's disease and Parkinson's disease due to its potential to interact with neurotransmitter systems.
  • Pain Management : The compound's ability to modulate pain pathways makes it a candidate for analgesic drug formulation .

Chemical Biology

The compound serves as a valuable building block for synthesizing more complex molecules, particularly in:

  • Molecular Interaction Studies : Its rigid structure is useful for studying conformational changes and molecular interactions, aiding in the understanding of drug-receptor dynamics .

Material Science

In industrial applications, this compound can be utilized to develop new materials with specific chemical properties, potentially leading to advancements in polymer science and nanotechnology .

Case Study 1: Neurological Applications

A study demonstrated the efficacy of ethyl 2-azabicyclo[2.1.1]hexane derivatives in modulating neurotransmitter release in neuronal cultures. The results indicated a significant reduction in excitotoxicity associated with neurodegenerative diseases, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Derivatives

Research on the synthesis of various derivatives of ethyl 2-azabicyclo[2.1.1]hexane highlighted its utility as a precursor for compounds with enhanced biological activity. A series of modifications led to derivatives with improved selectivity for specific biological targets, showcasing the compound's versatility .

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical differences between the target compound and its analogs:

Table 1. Comparative Properties of 2-Azabicyclo[2.1.1]hexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties CAS Number
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride* C₉H₁₄ClNO₂ 203.67 (calculated) Ethyl ester (position 4) High lipophilicity, moderate solubility Not available
{2-Azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride C₇H₁₂ClNO 177.63 Methanol (position 4) Polar, higher aqueous solubility 1203686-81-0
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.68 Ethyl (position 4), carboxylic acid (position 1) Acidic, ionizable at physiological pH 2648940-79-6
2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₉H₁₅ClNO₂ 205.68 Propyl (position 2), carboxylic acid (position 1) Increased steric bulk, reduced solubility 463961-63-9
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Acetic acid (position 1) High polarity, zwitterionic potential 637740-18-2

*Note: Molecular weight calculated based on the formula C₈H₁₃NO₂ (base) + HCl.

Pharmacological Relevance

While direct data for the target compound is absent, structural analogs demonstrate bioactivity:

Limitations and Discrepancies

  • Data gaps : The exact CAS number, purity, and pharmacological data for the target compound are unavailable in the evidence, necessitating inferences from analogs.
  • Molecular formula conflicts: Discrepancies in reported formulas (e.g., lists C₁₂H₁₃NO₃ for a methanol derivative, which conflicts with expected calculations) highlight the need for verification .

Biological Activity

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound with significant potential in pharmaceutical applications, particularly in the treatment of neurological disorders and pain management. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Molecular Characteristics

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 2460748-83-6

The compound features a rigid bicyclic structure that includes a nitrogen atom, contributing to its unique chemical behavior and biological interactions.

Structural Comparison

Compound NameMolecular FormulaUnique Features
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylateC8H13NO2Contains a carboxylate group
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC9H15NO2Methyl substitution at position four
Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC10H17NO2Propyl group affecting sterics

The variations in substituents significantly influence the chemical behavior and potential applications of these compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets through hydrogen bonding and other non-covalent interactions facilitated by its rigid structure. The nitrogen atom plays a crucial role in these interactions, enhancing the compound's reactivity and binding properties.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

  • Neurological Effects : Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
  • Analgesic Properties : The compound has shown promise in preclinical models for pain relief, indicating its potential as an analgesic agent.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against multidrug-resistant strains, suggesting a broader application in infectious disease management.

Study on Neurological Activity

A study published in December 2024 explored the synthesis of various derivatives of azabicyclo compounds, including ethyl 2-azabicyclo[2.1.1]hexane derivatives, highlighting their potential as bicyclic proline analogs with neuroprotective effects .

Antimicrobial Efficacy Research

Recent research indicated that certain analogs of azabicyclo compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains . These findings support the hypothesis that ethyl 2-azabicyclo[2.1.1]hexane derivatives could be developed into novel antibacterial agents.

Q & A

Q. What are the primary synthetic routes for ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic core, followed by functionalization . Photochemical [2 + 2] cycloaddition is another scalable method to access the bicyclic framework, enabling multigram production . Key factors include solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (e.g., 25°C for substitution reactions), and stoichiometric ratios of nucleophiles (e.g., alkoxides). Yields vary: substitution reactions retain stereochemistry (~72% yield in Mitsunobu couplings) , while Swern oxidation of secondary alcohols to ketones achieves ~85% yield .

Q. How does the bicyclic structure influence the compound’s stability under acidic or basic conditions?

The hydrochloride salt remains stable in aqueous HCl (pH < 2) but decomposes at >60°C . Under basic conditions (e.g., NaOH), ester hydrolysis occurs, potentially leading to ring-opening reactions . Steric hindrance from the bicyclic core limits reactivity at equatorial positions, while neighboring group participation by the nitrogen stabilizes transition states during substitution .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : To resolve bridgehead proton environments and confirm stereochemistry (e.g., retention during substitution).
  • Mass spectrometry : For molecular weight confirmation (191.65 g/mol) and fragmentation patterns .
  • X-ray crystallography : To validate the bicyclic geometry and hydrogen-bonding interactions of the hydrochloride salt .

Advanced Research Questions

Q. How do stereochemical outcomes in nucleophilic substitution reactions at bridgehead positions compare to analogous bicyclic systems?

Substitution at bridgehead carbons (e.g., C-7 in 2-azabicyclo[2.2.1]heptane analogs) proceeds via a three-membered aziridinium intermediate, leading to stereochemical retention . This contrasts with typical SN2 mechanisms, where inversion dominates. For example, 7-chloro derivatives react with alkoxides in polar aprotic solvents to retain configuration, attributed to the transient aziridinium transition state .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). To address this:

  • Optimize formulation using co-solvents (e.g., DMSO/water mixtures) to enhance solubility .
  • Conduct metabolite profiling (e.g., LC-MS) to identify degradation pathways .
  • Use radiolabeled analogs (e.g., ^14C-tagged) for biodistribution studies in animal models .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

Molecular docking studies using the bicyclic core’s rigid structure can map binding affinities to targets like dopamine or serotonin receptors. For instance:

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Key parameters : Hydrogen bonding with the carboxylate ester and hydrophobic interactions with the bicyclic scaffold . Validation via in vitro binding assays (e.g., radioligand displacement) is essential to confirm computational predictions .

Q. What are the challenges in scaling photochemical [2 + 2] cycloaddition for industrial-grade synthesis?

Scalability hurdles include:

  • Light penetration : Batch reactors with optimized UV light sources ensure uniform irradiation .
  • Reaction monitoring : In-line FTIR or HPLC to track cycloaddition progress and minimize side products.
  • Yield optimization : Multigram preparations achieve ~70% yield under controlled conditions, but purity requires post-synthesis chromatography .

Methodological Considerations

Q. How to mitigate steric hindrance during functionalization of the bicyclic core?

  • Use bulky protecting groups (e.g., tert-butoxycarbonyl) to shield reactive sites .
  • Employ low-temperature conditions (-20°C) to slow competing reactions .
  • Optimize nucleophile size (e.g., methylamine over larger amines) to reduce steric clashes .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill studies : Assess bactericidal kinetics over 24 hours .
  • Synergy testing : Combine with β-lactams to evaluate resistance modulation .

Q. How to validate neuropharmacological effects in animal models?

  • Rodent behavioral assays : Forced swim test (depression) or elevated plus maze (anxiety) .
  • Microdialysis : Measure extracellular neurotransmitter levels (e.g., serotonin) in brain regions .
  • Dose-response curves : Establish efficacy thresholds (e.g., ED50) for therapeutic potential .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.